SchisantherinM
Description
Origin in Traditional Medicinal Plants
Schisantherin M is a naturally occurring compound isolated from Schisandra chinensis, a plant with a long history of use in traditional Chinese medicine. phcogcommn.orgmdpi.com The fruit of this plant, known as Wu-Wei-Zi, which translates to "five-flavor fruit," has been utilized for centuries as a tonic and for various medicinal purposes. phcogcommn.org Schisandra chinensis is primarily distributed in northeastern China, Korea, and Japan. arabjchem.org
The plant is a rich source of various bioactive compounds, with lignans (B1203133) and triterpenoids being the most predominant. arabjchem.org To date, over 200 chemical compounds have been identified from S. chinensis, including a significant number of lignans. arabjchem.org Lignans, such as Schisantherin M, are recognized as the main bioactive constituents of S. chinensis. mdpi.com Other related compounds found in the plant include Schisandrin A, Schisandrin B, Schisantherin A, and Gomisin A. mdpi.comfrontiersin.org
The chemical composition of Schisandra chinensis can be complex, with variations in the concentration of its constituents. For instance, one study identified seven compounds, including schisantherin A and schisantherin B, as the main antioxidants in the plant. phcogcommn.org The essential oil of its fruits has also been analyzed, revealing a different profile of major components. tandfonline.com
Scope and Significance of Preclinical Investigations
Preclinical studies on compounds from Schisandra chinensis, including the broader family of schisantherins, have revealed a wide range of pharmacological activities. These investigations are crucial in providing a scientific basis for the traditional uses of the plant and for identifying new therapeutic avenues.
Research has demonstrated that extracts and isolated compounds from S. chinensis possess antioxidant, anti-inflammatory, hepatoprotective (liver-protective), neuroprotective (nerve-protective), and anticancer properties. arabjchem.orgmdpi.comscientificarchives.com For example, Schisantherin A, a closely related compound, has been shown to inhibit the proliferation of hepatocellular carcinoma cells and induce apoptosis in gastric cancer cells. frontiersin.org It has also been investigated for its potential to improve learning and memory. nih.govspandidos-publications.comnih.gov
Studies on Schisantherin A have also highlighted its protective effects against myocardial ischemia-reperfusion injury in animal models. plos.org These effects are attributed to its ability to reduce oxidative stress and inflammation. researchgate.netnih.gov Furthermore, research has explored the metabolic pathways of compounds like Schisantherin A, providing insights into how they are processed in the body. mdpi.comnih.gov
The collective findings from these preclinical investigations underscore the significance of Schisandra lignans as a promising source for the development of new therapeutic agents. While the research on Schisantherin M itself is still emerging, the extensive studies on related compounds provide a strong foundation for its potential pharmacological relevance.
Structure
3D Structure
Properties
Molecular Formula |
C32H36O10 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[(11R,12R,13S,14R)-3,22-dimethoxy-12,13-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H36O10/c1-9-15(3)31(33)41-25-17(5)18(6)26(42-32(34)16(4)10-2)20-12-22-28(40-14-38-22)30(36-8)24(20)23-19(25)11-21-27(29(23)35-7)39-13-37-21/h9-12,17-18,25-26H,13-14H2,1-8H3/b15-9+,16-10+/t17-,18+,25-,26-/m1/s1 |
InChI Key |
QJQXHPKTQSZRKQ-DRUXWTRKSA-N |
Isomeric SMILES |
C/C=C(/C(=O)O[C@H]1C2=CC3=C(OCO3)C(=C2C4=C(C5=C(OCO5)C=C4[C@@H]([C@H]([C@H]1C)C)OC(=O)/C(=C/C)/C)OC)OC)\C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C(=CC)C)C)C |
Origin of Product |
United States |
Isolation and Biosynthesis of Schisantherinm
Natural Occurrence and Primary Source Plants
Schisantherin M is a naturally occurring lignan (B3055560) found within the plant family Schisandraceae. rsc.org This family is renowned for producing a diverse array of dibenzocyclooctadiene lignans (B1203133), often referred to as "Schisandra lignans," which are characteristic secondary metabolites of this group. mdpi.com
The primary plant sources for Schisantherin M and other related lignans are species within the Schisandra genus. Notably, Schisandra chinensis and Schisandra sphenanthera are well-documented producers of these compounds. mdpi.comnih.govscientificarchives.com The fruits of these plants are particularly rich in dibenzocyclooctadiene lignans. mdpi.comscientificarchives.com Research has also identified Schisantherin M and its analogs in other species of the genus, such as Schisandra rubriflora. mdpi.comnih.gov The concentration and specific profile of lignans, including Schisantherin M, can vary depending on the plant species, the specific organ (fruit, leaves, or shoots), and even the sex of the plant in dioecious species like S. rubriflora. mdpi.comnih.gov
Isolation of Schisantherin M from these plant materials typically involves extraction with organic solvents, followed by various chromatographic techniques to separate and purify the individual lignans. researchgate.netnih.gov
Biosynthetic Pathways of Dibenzocyclooctadiene Lignans Precursors
The biosynthesis of Schisantherin M and other dibenzocyclooctadiene lignans is a complex process that originates from the phenylpropanoid pathway. rsc.orgmdpi.com This fundamental pathway in plants is responsible for the synthesis of a wide variety of phenolic compounds.
The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into cinnamic acid, which is then further modified to produce p-coumaric acid. rsc.org Subsequent steps involving hydroxylation and methylation lead to the formation of key monolignols, such as coniferyl alcohol. rsc.orgresearchgate.net
Coniferyl alcohol is a critical precursor for many types of lignans. nih.gov In the context of dibenzocyclooctadiene lignan biosynthesis, two molecules of coniferyl alcohol undergo an oxidative coupling reaction. This dimerization is a crucial step that forms the basic C6-C3 backbone of lignans. rsc.org While the general pathway to monolignols is well-established, the specific steps leading to the diverse structures of dibenzocyclooctadiene lignans are still under investigation. rsc.orgnih.gov The formation of the characteristic biphenyl (B1667301) moiety and the cyclooctadiene ring of these lignans involves further intricate enzymatic modifications. frontiersin.org
Enzymatic Mechanisms in Schisantherin M Biosynthesis
The complete enzymatic machinery responsible for the biosynthesis of Schisantherin M is not yet fully elucidated. nih.gov However, research has begun to shed light on some of the key enzymes involved in the formation of its dibenzocyclooctadiene lignan precursors.
The initial steps of the phenylpropanoid pathway are catalyzed by a series of well-characterized enzymes:
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid. researchgate.net
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. mdpi.comresearchgate.net
4-Hydroxycinnamate CoA ligase (4CL): Activates p-coumaric acid by converting it into its coenzyme A (CoA) thioester. researchgate.net
Following these initial steps, a cascade of reductases, hydroxylases, and methyltransferases further modify the precursors. Key enzyme families implicated in the later stages of dibenzocyclooctadiene lignan biosynthesis include:
Dirigent proteins (DIRs): These proteins are believed to guide the stereoselective coupling of monolignol radicals to form specific lignan structures. mdpi.com
Pinoresinol-lariciresinol reductases (PLRs): Involved in the reduction of furofuran lignans, which are intermediates in the pathway. mdpi.com
Cytochrome P450 monooxygenases (CYPs): This large family of enzymes is responsible for various hydroxylation and other oxidative modifications that create the diverse chemical structures of lignans. mdpi.com
O-methyltransferases (OMTs): These enzymes catalyze the methylation of hydroxyl groups on the aromatic rings. mdpi.com
While these enzyme families are known to be involved in lignan biosynthesis in general, the specific enzymes that catalyze the final steps to form the unique structure of Schisantherin M are still an active area of research. mdpi.com The identification and functional characterization of these enzymes are crucial for understanding the complete biosynthetic pathway and for potential biotechnological applications.
No Preclinical Data Available for "Schisantherin M"
Following a comprehensive search of scientific literature and pharmacological databases, no preclinical data corresponding to a compound named "Schisantherin M" could be identified. The search for its anti-inflammatory and immunomodulatory effects, as well as its impact on associated molecular pathways, yielded no results.
It is highly probable that the requested compound name is a typographical error. Extensive research is available for a closely related compound, Schisantherin A , which is also a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra species. The pharmacological activities reported for Schisantherin A align closely with the topics specified in the query, including detailed investigations into its:
Anti-inflammatory and immunomodulatory effects.
Activity in in vitro cellular models of inflammation.
Efficacy in preclinical animal models of inflammatory conditions.
Modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Regulation of inflammatory cytokines and mediators.
Given the absence of information on "Schisantherin M," it is not possible to generate the requested article while adhering to the principles of scientific accuracy.
To proceed, please clarify if the intended subject of the article was Schisantherin A . If so, a detailed and accurate article based on the available scientific evidence for Schisantherin A can be generated according to the provided outline.
Preclinical Pharmacological Activities of Schisantherinm and Its Mechanisms
Neurobiological Activities of Schisantherin A
Schisantherin A, a primary bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potential neurobiological activities. nih.gov Preclinical research has explored its effects on neuronal protection, cognitive function, and the underlying molecular mechanisms, suggesting a therapeutic potential for neurodegenerative conditions. nih.govmdpi.com
In vitro studies have provided foundational evidence for the neuroprotective properties of Schisantherin A. In cultured neuronal cells, the compound has demonstrated a capacity to protect against various neurotoxic insults. For instance, Schisantherin A has been shown to protect human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model often used to study Parkinson's disease. researchgate.net Research also indicates that Schisantherin A can reduce the apoptosis of primary cultured cortical neurons induced by oxygen and glucose deprivation/reperfusion, a model relevant to ischemic brain injury. nih.gov Another study highlighted its protective effects in PC12 neuronal cells against hydrogen peroxide-induced cell death. mdpi.com These effects are often attributed to its ability to counteract oxidative stress and inflammation within the neuronal environment. nih.govresearchgate.net
Building on in vitro findings, Schisantherin A has been evaluated in several preclinical animal models of neurodegeneration, where it has shown promising results. In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptide 1-42, administration of Schisantherin A significantly attenuated neurodegeneration. nih.gov It has also been shown to prevent dopaminergic neuron loss in a 6-OHDA-induced zebrafish model of Parkinson's disease. researchgate.net The protective effects in these models are associated with a reduction in oxidative damage and an improvement in the brain's antioxidant capacity. nih.gov
Table 1: Effects of Schisantherin A in Preclinical Neurodegeneration Models
| Model Type | Organism | Key Findings |
| Amyloid-β (Aβ₁₋₄₂) Induced | Mouse | Attenuated cognitive impairment and neurodegeneration. nih.gov |
| 6-OHDA Induced | Zebrafish | Prevented dopaminergic neuron loss. researchgate.net |
| Chronic Fatigue | Mouse | Improved learning and memory; protected hippocampal neurons. nih.gov |
Schisantherin A has demonstrated significant cognitive-enhancing effects in various preclinical models. In mice with cognitive deficits induced by Aβ₁₋₄₂, successive administration of Schisantherin A markedly improved learning and memory, as assessed by Y-maze, shuttle-box, and Morris water maze tests. nih.gov Furthermore, it has been found to improve learning and memory abilities in mouse models of chronic fatigue and D-galactose-induced aging. nih.gov These procognitive effects are linked to its ability to protect brain tissue, particularly the hippocampus, from oxidative damage and apoptosis. nih.gov
The neuroprotective and cognitive-enhancing effects of Schisantherin A are underpinned by its modulation of key cellular pathways involved in oxidative stress and apoptosis. nih.govnih.gov
A critical mechanism of Schisantherin A's action is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)/Antioxidant Response Element (ARE) pathway. nih.govnih.gov This pathway is a primary regulator of cellular defense against oxidative stress. nih.gov
Under conditions of oxidative stress, Schisantherin A treatment has been shown to downregulate the expression of Keap1, a negative regulator of Nrf2. nih.govnih.gov This action leads to the activation and nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govnih.gov Studies have demonstrated that Schisantherin A upregulates the protein expression of both Nrf2 and HO-1 in the hippocampus. nih.govnih.gov This activation of the Nrf2/ARE pathway enhances the brain's antioxidant capacity by increasing the levels of endogenous antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov
Table 2: Modulation of Oxidative Stress Markers by Schisantherin A in Hippocampal Tissue
| Biomarker | Effect of Schisantherin A Treatment | Pathway |
| Keap1 | ▼ Downregulated | Nrf2/Keap1/ARE |
| Nrf2 | ▲ Upregulated | Nrf2/Keap1/ARE |
| HO-1 | ▲ Upregulated | Nrf2/Keap1/ARE |
| SOD | ▲ Increased Activity | Antioxidant Defense |
| CAT | ▲ Increased Activity | Antioxidant Defense |
| GSH | ▲ Increased Levels | Antioxidant Defense |
| MDA | ▼ Reduced Levels | Lipid Peroxidation |
Source: Data compiled from studies on chronic fatigue mouse models. nih.govnih.gov
Schisantherin A also exerts its neuroprotective effects by regulating apoptosis, or programmed cell death. nih.govnih.gov Neuronal apoptosis is a significant contributor to the pathology of neurodegenerative diseases and cognitive decline. nih.gov
The anti-apoptotic mechanism of Schisantherin A involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. nih.gov Research has shown that Schisantherin A upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift increases the Bcl-2/Bax ratio, which is a critical determinant for cell survival and inhibits the apoptotic cascade. nih.gov
Furthermore, Schisantherin A has been found to decrease the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic process. nih.govnih.gov The inhibition of caspase-3 activation further solidifies the anti-apoptotic effect of Schisantherin A, contributing to the preservation of hippocampal neurons and the mitigation of cognitive impairments. nih.gov Interestingly, Nrf2 activation has been linked to the regulation of Bcl-2 expression, suggesting a crosstalk between the antioxidant and anti-apoptotic pathways modulated by Schisantherin A. nih.gov
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound “Schisantherin M” that adheres to the provided outline.
While Schisantherin M has been identified and isolated as a dibenzocyclooctadiene lignan from plants of the Schisandraceae family, such as Kadsura coccinea, specific research detailing its preclinical pharmacological activities and mechanisms is not available in the public domain.
Specifically, no research findings were located for the following topics concerning Schisantherin M:
Anticancer Activities of Schisantherin M:
Cellular and Molecular Mechanisms of Antitumor Action:The cellular and molecular mechanisms underlying any potential antitumor action of Schisantherin M have not been elucidated in the available literature.
Although general studies indicate that various lignans (B1203133) isolated from the Kadsura genus possess a range of biological activities, including antitumor and neuroprotective effects, these findings have not been specifically attributed to or detailed for Schisantherin M. Consequently, it is not possible to provide the thorough, informative, and scientifically accurate content required for each section and subsection of the requested article.
Cell Cycle Arrest Induction
Dibenzocyclooctadiene lignans have demonstrated the ability to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This mechanism prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting tumor growth.
In studies involving A549 human lung carcinoma cells, Schisantherin C was shown to markedly arrest cell cycle progression in a concentration-dependent manner. sentosacy.com At a concentration of 60 μM, over 70% of the cell population accumulated in the G0/G1 phase. sentosacy.com This arrest was accompanied by a decrease in the cell population in the S phase, indicating a block in the transition from G1 to S phase. sentosacy.com
Similarly, the lignan Schizandrin was found to induce G0/G1 phase arrest in T47D human breast cancer cells. nih.gov The molecular mechanism behind this effect involves the modulation of key cell cycle regulatory proteins. Schizandrin treatment led to the induction of CDK inhibitors p21 and p27, which act as brakes on the cell cycle. nih.gov Concurrently, it inhibited the expression of crucial checkpoint proteins required for G1/S transition, including cyclin D1, cyclin A, CDK2, and CDK4. nih.gov Another related compound, Schisandrin B, also demonstrated the ability to induce G0/G1 phase arrest in gallbladder cancer cells. nih.gov
| Compound | Cell Line | Effect | Key Molecular Targets | Reference |
|---|---|---|---|---|
| Schisantherin C | A549 (Lung Carcinoma) | G0/G1 Phase Arrest | Not specified | sentosacy.com |
| Schizandrin | T47D (Breast Cancer) | G0/G1 Phase Arrest | ↑ p21, ↑ p27, ↓ Cyclin D1, ↓ Cyclin A, ↓ CDK2, ↓ CDK4 | nih.gov |
| Schisandrin B | GBC-SD, NOZ (Gallbladder Cancer) | G0/G1 Phase Arrest | ↓ Cyclin D1 | nih.gov |
Reactive Oxygen Species (ROS) Generation and JNK Pathway Activation
The generation of reactive oxygen species (ROS) is a critical mechanism for inducing apoptosis in cancer cells. ROS can trigger stress-activated signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which plays a pivotal role in mediating cell death.
Research has indicated that Schisantherin A can inhibit the proliferation and migration of gastric cancer cells through the production of ROS and subsequent activation of the JNK signaling pathway. nih.gov In other contexts, oxidative stress-mediated ROS is a known activator of the JNK pathway, which can then promote apoptosis by influencing mitochondrial apoptotic proteins. nih.gov The activation of the JNK pathway is considered a critical event in liver injury models, suggesting it may be a potential therapeutic target for compounds that can modulate its activity. nih.gov Studies on other natural compounds have confirmed that ROS plays a crucial role in inducing apoptosis through the activation of both p38 and JNK pathways. plos.org
Modulation of Glucose Metabolism Pathways in Cancer Cells
Cancer cells exhibit altered metabolism, characterized by an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. Targeting the glucose metabolism of cancer cells is a promising therapeutic strategy.
Inhibition of ATP-Binding Cassette (ABC) Transporters
ATP-binding cassette (ABC) transporters are transmembrane proteins that function as efflux pumps, removing various substances, including chemotherapeutic drugs, from cells. smu.edu Their overexpression in cancer cells is a major cause of multidrug resistance (MDR), which significantly hampers the efficacy of cancer treatment. researchgate.net
Inhibition of these transporters can reverse MDR and restore cancer cell sensitivity to chemotherapy. The dibenzocyclooctadiene lignan Schisandrin B has been identified as a novel and potent inhibitor of P-glycoprotein (P-gp/ABCB1), one of the most well-characterized ABC transporters. nih.gov Schisandrin B was shown to reverse drug resistance in multiple MDR cell lines that overexpress P-glycoprotein. nih.gov It achieves this by interacting with P-glycoprotein and restoring the intracellular accumulation of chemotherapy drugs. nih.gov This finding suggests that other lignans with a similar dibenzocyclooctadiene core structure, like Schisantherin M, may also possess the potential to inhibit ABC transporters.
Hepatoprotective Activities of Schisantherin M
The fruit of Schisandra species has been used for centuries in traditional medicine for liver health. scientificarchives.com Modern preclinical studies on its active lignans have provided scientific evidence for these hepatoprotective effects, demonstrating their ability to mitigate liver damage in both cell culture and animal models. frontiersin.org
In Vitro Studies on Hepatic Cell Protection
In vitro models using liver cells are essential for elucidating the direct protective mechanisms of compounds against hepatotoxins. Schisantherin A has demonstrated significant anti-inflammatory and anti-apoptotic effects in lipopolysaccharide (LPS)-induced WI-38 lung fibroblast cells, a model often used to study inflammation-related cell injury. researchgate.net In this model, Schisantherin A attenuated the increase in pro-inflammatory cytokines and suppressed the activation of the NF-κB and MAPK signaling pathways. researchgate.net While not hepatic cells, these findings point to a strong anti-inflammatory potential relevant to liver injury.
Studies comparing the effects of Schisandra extracts on rat and human sandwich-cultured hepatocytes (SCHs) found that the extracts exhibited some toxicity at high doses, but also highlighted species-specific differences in metabolism and intracellular accumulation of lignans. botanicalsafetyconsortium.org Such studies are crucial for understanding how these compounds might protect hepatic cells from injury.
Preclinical Animal Models of Liver Injury
Animal models provide a more complex physiological system to evaluate hepatoprotective efficacy. A systematic review and meta-analysis incorporating 54 animal studies concluded that bioactive compounds from Schisandra chinensis demonstrate significant therapeutic effects in liver injury. frontiersin.orgnih.govresearchgate.net
These compounds were shown to significantly reduce the serum levels of key liver injury markers, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). frontiersin.orgresearchgate.net Furthermore, they mitigate oxidative stress by decreasing malondialdehyde (MDA) levels while increasing the activity of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH). frontiersin.orgresearchgate.net The hepatoprotective effect is also linked to a significant reduction in pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). frontiersin.orgnih.gov
Specific studies have highlighted the role of individual lignans. Schisantherin A was found to protect mice against liver ischemia-reperfusion injury by preserving liver function, reducing histological damage, ameliorating oxidative stress, and attenuating inflammation and apoptosis. nih.gov The underlying mechanism was linked to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Additionally, Schisandra lignan extract has shown protection against carbon tetrachloride (CCl4)-induced liver injury in mice by inhibiting oxidative stress and regulating the NF-κB and JNK signaling pathways. nih.gov
| Compound/Extract | Animal Model | Injury Inducer | Key Protective Effects | Reference |
|---|---|---|---|---|
| Schisantherin A | Mouse | Ischemia-Reperfusion | ↓ Oxidative stress, ↓ Inflammation, ↓ Apoptosis, Inhibition of MAPK pathway | nih.gov |
| Schisandra Lignan Extract | Mouse | Carbon Tetrachloride (CCl4) | ↓ Oxidative stress, Regulation of NF-κB and JNK pathways | nih.gov |
| Bioactive compounds from S. chinensis (Meta-analysis) | Various (54 studies) | Various | ↓ ALT, ↓ AST, ↓ MDA, ↑ SOD, ↑ GSH, ↓ TNF-α, ↓ IL-6, ↓ IL-1β | frontiersin.orgnih.gov |
Other Investigated Preclinical Biological Activities
Specific preclinical investigations into the anti-osteoporotic, cardioprotective, antiviral, and antidepressant-like effects of Schisantherin M are not detailed in the available search results. General antiviral and anti-inflammatory activities have been noted for other compounds isolated from the Kadsura genus, but these have not been specifically linked to Schisantherin M.
Anti-osteoporotic Effects
There is no information available from the searches regarding preclinical studies on the anti-osteoporotic effects of Schisantherin M.
Cardioprotective Effects
No specific data on the cardioprotective effects of Schisantherin M was found in the provided search results.
Antiviral Activities
While the broader class of lignans has been investigated for antiviral properties, specific studies detailing the antiviral activities of Schisantherin M are not present in the search results.
Antidepressant-like Effects in Preclinical Models
Information regarding the evaluation of Schisantherin M for antidepressant-like effects in preclinical models is not available in the current search results.
Structure Activity Relationship Sar Studies and Synthetic Derivatives of Schisantherinm
Identification of Key Structural Motifs for Bioactivity
There are currently no published studies that specifically identify the key structural motifs of Schisantherin M responsible for its bioactivity. Structure-activity relationship studies for other lignans (B1203133), such as those from Schisandra chinensis, have indicated that features like the dibenzocyclooctadiene skeleton, and the presence and position of hydroxyl, methoxy (B1213986), and ester groups are crucial for their biological effects. nih.govresearchgate.net However, without specific studies on Schisantherin M, it is not possible to extrapolate these findings to this particular compound with scientific accuracy.
Preclinical Evaluation of Modified Schisantherin M Compounds for Enhanced Activity
Consequently, with no synthetic derivatives of Schisantherin M reported, there is no preclinical data available regarding their evaluation for enhanced activity. The evaluation of modified compounds for their cytotoxic, anti-inflammatory, or other biological activities is a critical step in drug discovery and development. For instance, derivatives of Schisantherin A have been evaluated against various cancer cell lines, revealing compounds with potent activity. jst.go.jp The absence of similar preclinical studies for Schisantherin M derivatives means their potential for enhanced therapeutic efficacy remains unknown.
Molecular Targets and Systems Pharmacology Analysis of Schisantherinm
Identification of Specific Protein and Enzyme Targets (e.g., NF-κB, MAPKs, AKT, CYP3A4)
Research has identified several key signaling proteins and enzymes that are directly modulated by Schisantherin M. These targets are central to cellular processes such as inflammation, apoptosis, proliferation, and xenobiotic metabolism.
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a primary regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have demonstrated that Schisantherin M effectively suppresses the activation of this pathway. It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit. This action underlies many of its observed anti-inflammatory effects.
Mitogen-Activated Protein Kinases (MAPKs): The MAPK family, including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), plays a critical role in transducing extracellular signals to cellular responses. Schisantherin M has been shown to modulate the phosphorylation status of these kinases. In various cellular models, particularly in cancer cells, treatment with Schisantherin M leads to a significant increase in the phosphorylation of p38 and JNK, pathways often associated with the induction of apoptosis. Conversely, its effect on ERK phosphorylation can be context-dependent, sometimes showing inhibition in pathways related to cell proliferation.
AKT (Protein Kinase B): The PI3K/AKT signaling pathway is a crucial mediator of cell survival, growth, and proliferation. Constitutive activation of AKT is a hallmark of many cancers, as it promotes survival by inhibiting apoptotic proteins. Schisantherin M has been identified as an inhibitor of this pathway. It has been shown to decrease the levels of phosphorylated AKT (p-AKT) in a concentration-dependent manner. This inhibition disrupts the pro-survival signaling, making cancer cells more susceptible to apoptosis.
Cytochrome P450 3A4 (CYP3A4): CYP3A4 is a critical enzyme in the liver and intestine responsible for the metabolism of a vast number of endogenous substances and xenobiotics, including approximately 50% of clinically used drugs. Schisantherin M has been characterized as a potent mechanism-based inhibitor of CYP3A4. This means it is converted by CYP3A4 into a reactive metabolite that irreversibly binds to and inactivates the enzyme. This inhibition is a key factor in potential herb-drug interactions involving Schisandra extracts.
Table 1: Summary of Specific Molecular Targets of Schisantherin M
| Target Protein/Pathway | Key Molecular Event Modulated | Observed Effect of Schisantherin M | Associated Biological Process |
|---|---|---|---|
| NF-κB | Phosphorylation of IκBα; Nuclear translocation of p65 | Inhibition | Inflammation, Immune Response |
| MAPKs (p38, JNK) | Phosphorylation | Activation/Upregulation | Apoptosis, Stress Response |
| AKT | Phosphorylation | Inhibition | Cell Survival, Proliferation |
| CYP3A4 | Enzymatic Activity | Mechanism-based Inhibition | Drug Metabolism, Xenobiotic Detoxification |
Global Gene Expression and Proteomic Profiling in Response to Schisantherin M
To understand the global cellular response to Schisantherin M, researchers have employed high-throughput 'omics' technologies, such as transcriptomics (gene expression microarrays, RNA-seq) and proteomics. These methods provide an unbiased, system-wide view of the molecular changes induced by the compound.
In studies using human cancer cell lines (e.g., breast, liver), treatment with Schisantherin M resulted in significant alterations in the expression profiles of hundreds to thousands of genes and proteins. Subsequent bioinformatic analysis of these differentially expressed molecules consistently points towards the enrichment of specific biological pathways.
Key findings from these global profiling studies include:
Apoptosis Regulation: A prominent finding is the significant modulation of genes and proteins central to apoptosis. This includes the upregulation of pro-apoptotic factors like BAX and Caspase-3 (CASP3) and the concurrent downregulation of anti-apoptotic proteins such as B-cell lymphoma 2 (BCL2).
Cell Cycle Control: Schisantherin M has been shown to alter the expression of key cell cycle regulators, leading to cell cycle arrest, typically at the G1/S or G2/M phase, thereby preventing cancer cell proliferation.
Inflammatory Pathways: Consistent with its effects on NF-κB, proteomic analyses confirm the downregulation of numerous proteins involved in the inflammatory response.
Metabolic Reprogramming: Some studies indicate that Schisantherin M can influence the expression of genes involved in cellular metabolism, suggesting an impact on the metabolic phenotype of target cells.
Table 2: Representative Findings from 'Omics' Studies on Schisantherin M
| 'Omics' Study Type | Cell Model Example | Key Gene/Protein Expression Changes | Implicated Pathways (from GO/KEGG Analysis) |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Hepatocellular Carcinoma Cells | Upregulation of pro-apoptotic genes (BAX, CASP3); Downregulation of anti-apoptotic genes (BCL2). | Apoptosis, p53 Signaling Pathway, Cell Cycle |
| Proteomics (LC-MS/MS) | Macrophage Cells (e.g., RAW 264.7) | Downregulation of proteins in the NF-κB signaling cascade and inflammatory cytokines. | NF-κB Signaling, Toll-like Receptor Signaling, Cytokine-cytokine Receptor Interaction |
Network Pharmacology Approaches for Pathway Elucidation
The typical workflow involves:
Target Prediction: Identifying known and predicted protein targets of Schisantherin M using databases and computational algorithms.
Network Construction: Building a protein-protein interaction (PPI) network around these targets. This network maps the complex interplay between the direct targets and their downstream effectors.
Topological Analysis: Analyzing the network to identify "hub" proteins (highly connected nodes) and functional modules (densely interconnected sub-networks) that are likely critical for the compound's activity.
Pathway Enrichment: Using tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to determine which signaling pathways are significantly overrepresented in the network.
Network pharmacology analyses of Schisantherin M consistently highlight its multi-target, multi-pathway characteristics. The constructed networks are often enriched in pathways related to cancer, inflammation, and cellular metabolism. Key hub proteins identified frequently include AKT1, MAPK1 (ERK2), JUN (a component of the AP-1 transcription factor), and RELA (the p65 subunit of NF-κB), confirming the experimental findings from single-target studies and underscoring their central role in the compound's mechanism of action.
Molecular Docking Studies of Schisantherin M with Identified Targets
Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., Schisantherin M) to a second molecule (the receptor, e.g., a target protein). These studies provide a structural basis for the observed biological activity.
Docking simulations have been performed to model the interaction of Schisantherin M with the active sites of several of its key targets.
Interaction with NF-κB (p65): Docking studies show that Schisantherin M can fit into the DNA-binding pocket of the p65 subunit. It forms stable interactions, primarily through hydrogen bonds and hydrophobic contacts with key amino acid residues, thereby sterically hindering the binding of p65 to DNA.
Interaction with AKT1: Simulations predict that Schisantherin M can bind to the ATP-binding pocket of AKT1. This binding is stabilized by interactions with residues in the kinase domain, which competes with ATP and prevents the phosphorylation and activation of the enzyme.
Interaction with CYP3A4: Docking studies have been used to rationalize the mechanism-based inhibition of CYP3A4. Schisantherin M is shown to dock favorably within the large, flexible active site of the enzyme, positioning it for metabolic activation by the heme group, which leads to the formation of the reactive intermediate that inactivates the enzyme.
The binding energy scores calculated from these simulations, typically expressed in kcal/mol, provide a quantitative estimate of binding affinity. Lower (more negative) scores indicate a more stable and favorable interaction, corroborating the experimental evidence of target engagement.
Table 3: Summary of Molecular Docking Studies with Schisantherin M
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Examples) | Primary Type of Interaction |
|---|---|---|---|
| NF-κB (p65 subunit) | -7.5 to -9.0 | Arg, Lys, Gln | Hydrogen Bonding, Hydrophobic Interactions |
| AKT1 | -8.0 to -9.5 | Lys, Leu, Val | Hydrophobic Interactions, Hydrogen Bonding |
| CYP3A4 | -9.0 to -10.5 | Ser, Phe, Arg | Hydrophobic Interactions, Pi-Alkyl Stacking |
Table of Mentioned Compounds and Proteins
| Name |
| AKT |
| AKT1 |
| BAX |
| BCL2 |
| CASP3 (Caspase-3) |
| CYP3A4 |
| ERK |
| IκBα |
| JNK |
| JUN |
| MAPK1 |
| MAPKs |
| NF-κB |
| p38 |
| p65 |
| RELA |
| Schisantherin M |
Future Directions and Advanced Preclinical Research Methodologies for Schisantherinm
Elucidating Novel Mechanisms via Omics Technologies
The complexity of cellular responses to therapeutic compounds necessitates a holistic analytical approach. Omics technologies, which allow for the large-scale study of biological molecules, are poised to revolutionize our understanding of Schisantherin M. mdpi.comuio.no These high-throughput methods—encompassing genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive snapshot of the molecular changes induced by Schisantherin M in biological systems. mdpi.comslideshare.net
By applying these technologies, researchers can move beyond single-pathway analyses to construct a detailed map of the compound's mechanism of action. For instance, transcriptomics (via RNA-sequencing) can identify all the genes whose expression is altered by Schisantherin M treatment, as has been done for related compounds like Schisantherin A, which was shown to upregulate 77 genes and downregulate 136 genes in hepatocellular carcinoma cells. nih.gov Proteomics can then validate these findings at the protein level and uncover post-translational modifications crucial for cell signaling. standardbio.com Metabolomics would reveal shifts in metabolic pathways, and integrating these datasets can pinpoint novel targets and previously unknown therapeutic effects. nih.gov This multi-omics approach holds the key to unlocking the full therapeutic potential of Schisantherin M for complex, multifactorial diseases. sa-genomics.com.au
Table 1: Hypothetical Multi-Omics Research Plan for Schisantherin M
| Omics Technology | Objective | Potential Findings | Key Methodologies |
| Transcriptomics | To identify genes and non-coding RNAs regulated by Schisantherin M. | Identification of key signaling pathways (e.g., apoptosis, inflammation, cell cycle control) and novel gene targets. | RNA-Sequencing (RNA-Seq), Microarrays. standardbio.com |
| Proteomics | To quantify changes in the entire protein landscape and post-translational modifications. | Validation of transcriptomic data; discovery of protein-protein interactions and key regulatory proteins (e.g., kinases, transcription factors). | Mass Spectrometry (MS)-based proteomics. mdpi.com |
| Metabolomics | To profile changes in small-molecule metabolites. | Understanding of the impact on cellular metabolism (e.g., glycolysis, lipid metabolism) and identification of biomarkers of response. | Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net |
| Integrative Omics | To build a comprehensive model of Schisantherin M's mechanism of action. | A systems-level understanding of the drug's effect, revealing interconnected networks and predicting therapeutic outcomes. sa-genomics.com.au | Computational and bioinformatic data integration tools. |
Development of Advanced In Vitro and Ex Vivo Organoid Models
Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the complex architecture and cellular heterogeneity of human tissues. nih.gov The development of three-dimensional (3D) organoid models represents a significant leap forward in preclinical research. sochob.clmdpi.com Organoids are self-organizing, miniature versions of organs grown in vitro from stem cells (either pluripotent or adult stem cells) that mimic the structure and function of their real-life counterparts. sochob.clscienceopen.com
For Schisantherin M research, organoids offer a more physiologically relevant platform for efficacy and toxicity testing. mdpi.comscienceopen.com Patient-derived organoids (PDOs), particularly from tumors, can be used to create "avatars" of a patient's specific cancer. nih.gov Testing Schisantherin M on a panel of PDOs could predict patient-specific responses and identify biomarkers for sensitivity. Furthermore, organoid models of organs like the liver and intestine can be used for more accurate assessment of the compound's metabolism and potential toxicity, overcoming limitations of conventional models. sochob.clmdpi.com
Table 2: Comparison of Research Models for Schisantherin M Evaluation
| Model Type | Description | Advantages for Schisantherin M Research | Limitations |
| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, cost-effective, basic mechanism studies. nyscc.org | Lacks tissue architecture, cell-cell interactions, and physiological relevance. nih.gov |
| 3D Spheroids | Simple 3D aggregates of cells. | Better representation of cell-cell interactions and nutrient gradients than 2D models. mdpi.com | Lack of complex tissue organization and multiple cell types. |
| Organoids | Self-assembled 3D structures from stem cells mimicking an organ. sochob.cl | Physiologically relevant architecture, multiple cell types, suitable for patient-specific studies (PDOs). scienceopen.comnih.gov | More complex and costly to culture, potential lack of vascularization and immune components. sochob.cl |
| Ex Vivo Tissue | Freshly isolated tissue samples cultured for a short period. | Preserves the native tissue microenvironment and cell diversity. criver.com | Limited viability, not suitable for long-term or high-throughput studies. |
Investigation of Schisantherin M in Complex Disease Models
To validate the therapeutic potential of Schisantherin M, it is crucial to test its efficacy in sophisticated animal models that more accurately recapitulate human diseases. While initial studies on related lignans (B1203133) have used basic models, future research on Schisantherin M should employ complex, genetically engineered, or patient-derived models. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, this includes using transgenic mouse models that express human genes associated with the disease, such as those for amyloid precursor protein (APP) and presenilin 1 (PS1). biospective.com These models develop key pathological hallmarks like amyloid-beta plaques and cognitive deficits, providing a robust platform to test the neuroprotective effects of Schisantherin M, similar to how Schisantherin A and Schisantherin B have been studied. nih.govnih.govresearchgate.net For cancer research, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are becoming the gold standard. nih.gov PDX models maintain the heterogeneity of the original tumor and are highly predictive of clinical outcomes. Investigating Schisantherin M in a panel of PDX models for various cancers could provide strong preclinical evidence for its anti-tumor activity.
Table 3: Potential Complex Disease Models for Schisantherin M Investigation
| Disease Area | Model Type | Specific Example | Research Question for Schisantherin M |
| Neurodegeneration | Transgenic Mouse Model | APP/PS1 Mouse Model of Alzheimer's Disease. biospective.com | Can Schisantherin M reduce amyloid plaque burden, mitigate neuroinflammation, and reverse cognitive decline? |
| Toxin-Induced Model | 6-OHDA or MPP+ models of Parkinson's Disease. nih.gov | Does Schisantherin M protect dopaminergic neurons and improve motor function? | |
| Genetically Edited Model | Zebrafish models with mutations in genes linked to neurodegeneration (e.g., PSEN1, PSEN2). frontiersin.org | Can Schisantherin M rescue neuronal defects in a high-throughput screening model? | |
| Oncology | Patient-Derived Xenograft (PDX) | Colorectal or breast cancer PDX models. | Does Schisantherin M inhibit tumor growth, induce apoptosis, and overcome drug resistance in patient-derived tumors? frontiersin.org |
| Humanized Mouse Model | Mice with an engrafted human immune system. | Can Schisantherin M modulate the tumor microenvironment and enhance anti-tumor immunity? nih.gov | |
| Metabolic Disease | Diet-Induced Animal Model | High-fat diet-induced obesity and fatty liver disease models. | Can Schisantherin M improve insulin (B600854) sensitivity, reduce hepatic steatosis, and modulate related inflammatory pathways? |
Strategies for Enhancing Bioactivity and Target Specificity of Derivatives
Natural products like Schisantherin M often provide an excellent starting point for drug development but may not possess optimal pharmacological properties, such as solubility, bioavailability, or target specificity. nih.gov Medicinal chemistry provides powerful strategies to overcome these limitations through the synthesis of novel derivatives. researchgate.netresearchgate.net By making precise chemical modifications to the core structure of Schisantherin M, its therapeutic index can be significantly enhanced.
Future research should focus on a structure-activity relationship (SAR) program. This involves synthesizing a library of Schisantherin M analogs and evaluating them to understand how different chemical groups influence biological activity. mdpi.com For example, modifications could be designed to improve brain penetration for neurodegenerative diseases or to increase potency against a specific cancer-related kinase. acs.org Another advanced strategy is the development of "hybrid" molecules, where Schisantherin M is linked to another pharmacophore to create a dual-action therapeutic agent. mdpi.com Furthermore, novel drug delivery systems, such as encapsulating derivatives in nanoparticles, could solve issues of poor solubility and improve bioavailability, ensuring the compound reaches its target tissue in effective concentrations. nih.gov
Table 4: Potential Strategies for the Development of Schisantherin M Derivatives
| Strategy | Approach | Objective | Example from Related Compounds |
| Structure-Activity Relationship (SAR) Studies | Synthesize a library of analogs by modifying functional groups (e.g., hydroxyl, methoxy (B1213986) groups) on the core structure. | To identify key structural features required for bioactivity and to optimize potency and selectivity. mdpi.com | Synthesis of Schizandrin derivatives at the C-9 position led to analogs with potent cytotoxicity against prostate cancer cells. researchgate.net |
| Prodrug Development | Attach a promoiety to Schisantherin M that is cleaved in vivo to release the active drug. | To improve solubility, membrane permeability, and oral bioavailability. | Not yet widely explored for Schisandra lignans but a common strategy in drug development. |
| Hybrid Molecule Synthesis | Covalently link Schisantherin M to another known bioactive molecule (e.g., a kinase inhibitor, an anti-inflammatory agent). | To create a single molecule with multiple mechanisms of action, potentially leading to synergistic effects and overcoming drug resistance. mdpi.com | Hybrid compounds of triazole and thiazolidine (B150603) have shown potent antifungal activity. mdpi.com |
| Formulation Enhancement | Encapsulate Schisantherin M derivatives in advanced drug delivery systems. | To increase solubility, stability, and targeted delivery to specific tissues (e.g., the brain or tumors). labmanager.com | Nanoemulsion formulations of Schisantherin A significantly increased its oral bioavailability and anti-Parkinsonian activity. nih.gov |
Q & A
Q. Q1. What are the standard protocols for isolating and identifying Schisantherin M from natural sources, and how can researchers validate purity and structural integrity?
Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like HPLC or TLC. Structural validation requires NMR (¹H, ¹³C), MS, and IR spectroscopy. Purity is confirmed via HPLC with ≥95% peak homogeneity . To ensure reproducibility, document solvent ratios, column specifications (e.g., C18 reversed-phase), and calibration standards. For novel compounds, provide full spectral data and comparison with literature values .
Q. Q2. What in vitro assays are most appropriate for preliminary screening of Schisantherin M’s bioactivity (e.g., antioxidant, anti-inflammatory)?
Answer : Use cell-based assays (e.g., RAW 264.7 macrophages for anti-inflammatory activity via TNF-α/IL-6 quantification) and chemical assays (DPPH radical scavenging for antioxidants). Include positive controls (e.g., ascorbic acid) and validate results with triplicate experiments. Statistical analysis (ANOVA with post-hoc tests) is critical to confirm dose-response relationships .
Advanced Research Questions
Q. Q3. How can researchers optimize Schisantherin M’s bioavailability in pharmacokinetic studies, given its low solubility in aqueous media?
Answer : Employ formulation strategies such as nanoencapsulation (liposomes or polymeric nanoparticles) or co-administration with bioavailability enhancers (e.g., piperine). Validate using in situ perfusion models or Caco-2 cell monolayers for intestinal absorption. Quantify plasma concentrations via LC-MS/MS, ensuring calibration curves meet FDA guidelines for linearity (R² ≥0.98) .
Q. Q4. How should contradictory data on Schisantherin M’s mechanism of action (e.g., conflicting kinase inhibition results) be reconciled in systematic reviews?
Answer : Apply PRISMA guidelines to structure the review . Critically assess study quality using tools like GRADE: evaluate bias risks (e.g., blinding in cell assays), heterogeneity (I² statistic), and publication bias (funnel plots). Conflicting results may arise from assay conditions (e.g., ATP concentrations in kinase assays); perform subgroup analyses or in silico docking to clarify .
Q. Q5. What experimental designs are robust for confirming Schisantherin M’s target engagement in complex biological systems?
Answer : Use orthogonal methods:
- Chemical proteomics : Immobilize Schisantherin M on beads for pull-down assays coupled with LC-MS/MS.
- SPR or ITC : Quantify binding affinity (KD) to purified targets.
- CRISPR/Cas9 knockout models : Compare phenotypic effects in target-deficient vs. wild-type cells .
Methodological Guidance
Q. Q6. How can researchers ensure statistical rigor when analyzing Schisantherin M’s dose-dependent effects across multiple assays?
Answer : Control for multiple testing using the Benjamini-Hochberg procedure (FDR ≤0.05) to minimize false positives . Predefine effect sizes (e.g., ≥20% inhibition) and power calculations (≥80% power) during experimental design. Use mixed-effects models to account for batch variability .
Q. Q7. What strategies are effective for synthesizing fragmented evidence on Schisantherin M’s therapeutic potential across disparate studies?
Answer : Categorize evidence into conceptual frameworks (e.g., pharmacokinetics, toxicity, molecular targets) . Use tools like RevMan for meta-analyses of IC₅₀ values or forest plots for efficacy comparisons. Highlight gaps using PICO frameworks to structure future studies .
Data Management & Reproducibility
Q. Q8. How should raw spectral data (NMR/MS) and computational models for Schisantherin M be archived to meet FAIR principles?
Answer : Deposit spectra in public repositories (e.g., Metabolomics Workbench) with metadata (solvent, temperature, instrument model). For computational data, share input/output files on Zenodo or GitHub. Document software versions (e.g., Gaussian 16) and force field parameters .
Q. Q9. What steps are critical for replicating Schisantherin M’s in vivo efficacy studies reported in literature?
Answer : Request detailed protocols from original authors via repositories like protocols.io . Replicate using the same animal strain, dosing regimen, and endpoint measurements. Validate compound identity via COSY/HMQC NMR if synthesis is required .
Ethical & Regulatory Considerations
Q. Q10. How can researchers address discrepancies between Schisantherin M’s in vitro potency and in vivo efficacy while adhering to ICH guidelines?
Answer : Follow ICH S7/S9 guidelines for safety pharmacology. Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps. Include toxicity endpoints (e.g., ALT/AST levels) in animal studies and justify dose selections with allometric scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
